N,5-二甲基-1,2,4-噁二唑-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

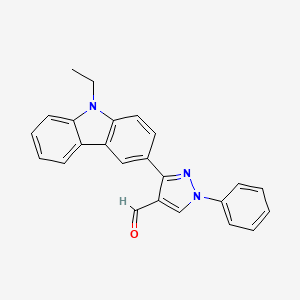

“N,5-dimethyl-1,2,4-oxadiazol-3-amine” is a heterocyclic compound . It’s part of the oxadiazole family, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

The general experimental procedure for the synthesis of 1,2,4-oxadiazoles involves the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent, followed by cyclocondensation of the O-acylamidoxime to 1,2,4-oxadiazole .Chemical Reactions Analysis

The reaction of 1,2,5-oxadiazole-3,4-diamine with α-diketones gave various polycyclic compounds . Treatment of 1,2,5-oxadiazole-3,4-diamine with β-diketones led to 4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepines .科学研究应用

合成方法

已经开发出一种使用(N-异氰基亚氨基)三苯基膦、仲胺、羧酸和芳香醛合成 2,5-二取代 1,3,4-恶二唑衍生物的新方法,在环境温度下无需催化剂或活化即可生成高产物。这种方法为全取代 1,3,4-恶二唑衍生物的合成提供了一种替代方法,展示了恶二唑合成技术的灵活性和效率 (Ramazani & Rezaei, 2010)。

抗菌和抗增殖活性

对 1,3,4-恶二唑 N-曼尼希碱的研究表明,它们对致病性革兰氏阳性菌、革兰氏阴性菌和酵母样致病真菌白色念珠菌具有显着的抑制活性。某些衍生物表现出广谱抗菌活性,并且对革兰氏阳性菌具有很强的活性。此外,还评估了它们的抗增殖活性,对包括前列腺癌、结直肠癌、肝细胞癌、上皮样癌和乳腺癌在内的各种癌细胞系显示出有希望的结果,突出了恶二唑衍生物在开发新型抗菌剂和抗癌剂中的潜力 (Al-Wahaibi 等,2021)。

抗癌活性

已经合成并筛选了具有抗癌活性的新型恶二唑类似物,展示了显着的潜力。特定的化合物对黑色素瘤、白血病、乳腺癌和结肠癌细胞系表现出高敏感性,表明恶二唑衍生物在寻找新的抗癌剂方面的重要性 (Ahsan 等,2014)。

结构和物理性质

已经确定了不对称取代的恶二唑化合物的晶体结构,阐明了它们的分子排列及其在材料科学中的潜在应用。这项研究强调了结构分析在理解恶二唑衍生物的性质和应用中的重要性 (Emmerling 等,2008)。

未来方向

Oxadiazoles are of considerable importance in different fields such as material science, medicinal chemistry, and high energy molecules . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . Therefore, the future directions of “N,5-dimethyl-1,2,4-oxadiazol-3-amine” could involve further exploration of its potential applications in these areas.

作用机制

Target of Action

1,2,4-oxadiazoles, the core structure of this compound, are known to be incorporated in many experimental, investigational, and marketed drugs . They are being intensively investigated as compounds with valuable pharmacological activity .

Mode of Action

1,2,4-oxadiazoles are known to interact with various biological targets due to their versatile nature . The specific interactions and resulting changes would depend on the particular biological target and the context of the biochemical pathway involved.

Biochemical Pathways

activities . The affected pathways and their downstream effects would be specific to the particular biological target and the disease context.

Result of Action

Compounds with the 1,2,4-oxadiazole core have been shown to exhibit various forms of biological activity .

Action Environment

It’s worth noting that the synthesis of 1,2,4-oxadiazoles can be achieved at room temperature , suggesting that the compound might be stable under normal environmental conditions.

属性

IUPAC Name |

N,5-dimethyl-1,2,4-oxadiazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c1-3-6-4(5-2)7-8-3/h1-2H3,(H,5,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANQHMWHDXKGJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[3-(Trifluoromethyl)benzyl]sulfonyl}quinoxaline](/img/structure/B2760217.png)

![2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2760222.png)

![1-{1-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2760226.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2760227.png)

![2,6-difluoro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2760232.png)